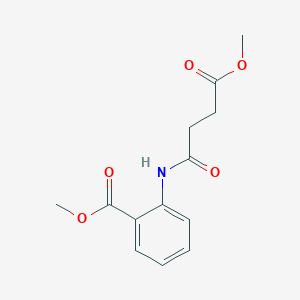

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Description

BenchChem offers high-quality Methyl 2-(4-methoxy-4-oxobutanamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-methoxy-4-oxobutanamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[(4-methoxy-4-oxobutanoyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-18-12(16)8-7-11(15)14-10-6-4-3-5-9(10)13(17)19-2/h3-6H,7-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRRRFDUYYTLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356621 | |

| Record name | Methyl 2-(4-methoxy-4-oxobutanamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59868-50-7 | |

| Record name | Methyl 2-(4-methoxy-4-oxobutanamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Abstract

This technical guide provides a detailed, in-depth protocol for the synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, a compound of interest in organic synthesis and medicinal chemistry. The document delineates a robust two-step synthetic strategy, commencing with the nucleophilic acylation of methyl 2-aminobenzoate with succinic anhydride, followed by the esterification of the resulting carboxylic acid intermediate. We will explore the underlying chemical principles, provide detailed, step-by-step experimental procedures, and outline the necessary characterization techniques to validate the final product. This guide is designed for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction: The Significance of Amide Bond Scaffolds

The amide bond is a cornerstone of chemical biology, forming the fundamental linkage in peptides and proteins and appearing in a vast array of pharmaceutically active compounds.[1] The synthesis of molecules containing this functional group is, therefore, of paramount importance in drug discovery and materials science. The target molecule, Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, incorporates an amide linkage derived from anthranilate, a common scaffold in medicinal chemistry, and a succinate moiety, which can impart specific solubility and conformational properties.

This guide presents a logical and efficient pathway to this molecule, emphasizing the causality behind experimental choices and establishing a self-validating protocol through rigorous characterization. The synthesis is based on two fundamental and high-yielding organic reactions: the ring-opening of a cyclic anhydride by an amine and a subsequent Fischer esterification.

Synthetic Strategy and Retrosynthetic Analysis

The most logical approach to constructing the target molecule involves a two-step sequence. A retrosynthetic analysis reveals that the target molecule can be disconnected at the two ester bonds and the central amide bond. However, a more practical forward synthesis strategy involves forming the more robust amide bond first, followed by the esterification of the less reactive carboxylic acid.

This leads to the following synthetic plan:

-

Step 1: Amide Formation. Reaction of commercially available Methyl 2-aminobenzoate (1) (also known as Methyl Anthranilate) with Succinic Anhydride (2) to form the amic acid intermediate, 4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid (3) .

-

Step 2: Esterification. Conversion of the carboxylic acid group in intermediate (3) to a methyl ester, yielding the final product, Methyl 2-(4-methoxy-4-oxobutanamido)benzoate (4) .

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Insights

Step 1: Nucleophilic Acyl Substitution via Anhydride Ring-Opening

The first step is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of methyl 2-aminobenzoate (1) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride (2) . This forms a tetrahedral intermediate which subsequently collapses, leading to the opening of the anhydride ring. A final proton transfer step yields the stable amic acid product (3) . This reaction is typically performed in an aprotic solvent like toluene or benzene to prevent premature hydrolysis of the anhydride.[2][3] The reaction proceeds readily, often at room temperature or with gentle heating.[4]

Caption: Mechanism for the ring-opening of succinic anhydride.

Step 2: Acid-Catalyzed Esterification

The second step involves the conversion of the carboxylic acid in intermediate (3) into a methyl ester. While various methods exist, Fischer esterification is a cost-effective and common choice. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[5] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol. A series of proton transfers and the elimination of a water molecule yields the final ester product (4) . The use of excess methanol helps to drive the equilibrium towards the product side.

Detailed Experimental Protocol

Materials and Instrumentation

| Reagent/Material | Grade | Supplier |

| Methyl 2-aminobenzoate | ReagentPlus®, ≥99% | Sigma-Aldrich[6] |

| Succinic Anhydride | ≥99% | Commercial Grade |

| Toluene | Anhydrous | Commercial Grade |

| Methanol | Anhydrous | Commercial Grade |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercial Grade |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Grade |

| Ethyl Acetate | ACS Grade | Commercial Grade |

| Hexane | ACS Grade | Commercial Grade |

| Instrumentation | ||

| Magnetic Stirrer with Hotplate | Standard Lab Equipment | |

| Rotary Evaporator | Standard Lab Equipment | |

| Flash Chromatography System | Standard Lab Equipment | |

| NMR Spectrometer | 400 MHz or higher | |

| FTIR Spectrometer |

Step-by-Step Synthesis

Part A: Synthesis of 4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid (3)

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add succinic anhydride (5.0 g, 0.05 mol).

-

Add 100 mL of anhydrous toluene to the flask. Stir the mixture until the anhydride is fully dissolved. Gentle warming may be required.

-

In a separate beaker, dissolve methyl 2-aminobenzoate (7.55 g, 0.05 mol) in 50 mL of anhydrous toluene.

-

Add the methyl 2-aminobenzoate solution dropwise to the stirring succinic anhydride solution at room temperature over 30 minutes.

-

Upon addition, a white precipitate will begin to form. Stir the reaction mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.[2]

-

Filter the resulting white solid using a Büchner funnel and wash the solid with a small amount of cold toluene to remove any unreacted starting materials.

-

Dry the solid product under vacuum to yield the intermediate, 4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid (3). The product is typically of high purity and can often be used in the next step without further purification.

Part B: Synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate (4)

-

Place the dried intermediate (3) (theoretical yield: 12.55 g, 0.05 mol) into a 500 mL round-bottom flask with a magnetic stir bar.

-

Add 200 mL of anhydrous methanol to the flask.

-

Cool the flask in an ice bath and slowly add 2 mL of concentrated sulfuric acid dropwise while stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in 150 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and carefully wash it with 100 mL of a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the wash.

-

Wash the organic layer with 100 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate), is typically effective for isolating the pure product. Combine the fractions containing the product (identified by TLC) and remove the solvent under reduced pressure to yield Methyl 2-(4-methoxy-4-oxobutanamido)benzoate as a solid.

Characterization of Final Product

The identity and purity of the final compound should be confirmed through spectroscopic methods.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR | Aromatic protons (δ ~7.0-8.5 ppm), amide proton (broad singlet, δ ~9-11 ppm), two methyl ester singlets (δ ~3.7-3.9 ppm), and two methylene triplets from the succinate chain (δ ~2.5-2.8 ppm). |

| ¹³C NMR | Carbonyl carbons (amide and esters, δ ~165-175 ppm), aromatic carbons (δ ~115-140 ppm), methyl ester carbons (δ ~52 ppm), and methylene carbons (δ ~29-31 ppm). |

| FTIR (cm⁻¹) | N-H stretch (~3300), C-H stretches (aromatic/aliphatic, ~2900-3100), C=O stretches (ester and amide, ~1680-1730), N-H bend (~1530), C-O stretch (~1250).[7][8] |

| Mass Spec (ESI-MS) | Expected m/z for [M+H]⁺ or [M+Na]⁺. For C₁₃H₁₅NO₅, the molecular weight is 265.26 g/mol . |

Experimental Workflow

The entire process, from starting materials to the final characterized product, is summarized in the following workflow diagram.

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Field Insights

-

Low Yield in Step 1: This may be due to the use of wet toluene, which can hydrolyze the succinic anhydride to succinic acid. Ensure all glassware and solvents are anhydrous.

-

Incomplete Esterification (Step 2): If TLC analysis shows significant remaining starting material after 6 hours, an additional portion of the acid catalyst can be added, or the reflux time can be extended. Ensure an excess of methanol is used to favor product formation.

-

Purification Difficulties: If the product is difficult to separate from starting materials or byproducts, adjusting the solvent system for chromatography is key. A shallower gradient (slower increase in polarity) often provides better separation.

-

Safety: Concentrated sulfuric acid is highly corrosive. Always add acid to the alcohol slowly and while cooling in an ice bath. Perform all operations in a well-ventilated fume hood.

Conclusion

The synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate is reliably achieved through a two-step process involving the ring-opening of succinic anhydride followed by Fischer esterification. The protocol described herein is robust, utilizes readily available reagents, and is based on well-understood reaction mechanisms. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical scaffold for further application in their scientific endeavors.

References

- The Royal Society of Chemistry. Supporting Information.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

- NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154).

- National Institutes of Health (NIH). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC.

- The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.

- ChemicalBook. Methyl 2-methoxybenzoate(606-45-1) 1H NMR spectrum.

- NIST WebBook. Anthranilic acid, n-glycoloyl-n-methyl-.

- IDOSI Journals. Synthesis of Bioactive Succinylanthranilic Acid Ester and its Analogues.

- Sigma-Aldrich. Methyl 2-aminobenzoate ReagentPlus, >= 99 134-20-3.

- National Institutes of Health (NIH). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. PMC.

- National Institutes of Health (NIH). N-Phenylsuccinamic acid. PMC.

- ResearchGate. Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet.

- ResearchGate. Scheme-1: Preparation of N-phenyl Succinimides.

- National Institutes of Health (NIH). Postsynthetic Modification: A Versatile Approach Toward Multifunctional Metal-Organic Frameworks. PMC.

- MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.

- PrepChem.com. Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide).

Sources

- 1. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Phenylsuccinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 邻氨基苯甲酸甲酯 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate chemical properties

An In-Depth Technical Guide to Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Authored by: A Senior Application Scientist

Introduction: A Scaffold of Potential in Medicinal Chemistry

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate is a derivative of anthranilic acid, a compound of significant interest in the pharmaceutical and fragrance industries. Anthranilate derivatives are known to possess a range of biological activities, including antinociceptive and analgesic properties.[1][2] The structure of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate incorporates a succinyl moiety, a common linker in drug design, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and potential applications of this compound, offering valuable insights for researchers and professionals in drug development. The succinylation of an amine, such as in this molecule, involves the addition of a succinyl group to a lysine residue in proteins, a post-translational modification that can significantly alter protein structure and function.[3]

Chemical Identity and Structure

The core structure of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate features a methyl anthranilate backbone N-acylated with a monomethyl succinate group. This arrangement of functional groups—an aromatic ring, an amide, and two ester moieties—suggests a molecule with specific chemical reactivity and potential for forming multiple intermolecular interactions.

Caption: Chemical structure of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate.

Proposed Synthesis Pathway

The synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate can be logically achieved through a two-step process starting from commercially available methyl anthranilate and succinic anhydride. This pathway is based on well-established amidation and esterification reactions.

Caption: Proposed synthetic workflow for Methyl 2-(4-methoxy-4-oxobutanamido)benzoate.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 2-(3-carboxypropanamido)benzoic acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl anthranilate (15.1 g, 0.1 mol) in 100 mL of toluene.

-

Addition of Reagent: To the stirred solution, add succinic anhydride (10.0 g, 0.1 mol).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

-

Purification: Filter the precipitate and wash with cold toluene to remove any unreacted starting material. Dry the solid under vacuum to yield 2-(3-carboxypropanamido)benzoic acid.

Part 2: Synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

-

Reaction Setup: In a 250 mL round-bottom flask, suspend the dried 2-(3-carboxypropanamido)benzoic acid (0.1 mol) in 150 mL of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction is a classic Fischer esterification.

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by a brine wash (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Physicochemical and Spectroscopic Properties (Predicted)

The following properties are predicted based on the chemical structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C13H15NO5 |

| Molecular Weight | 265.26 g/mol |

| Physical State | White to off-white solid |

| Melting Point | 140-150 °C (estimated) |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane; poorly soluble in water. |

| LogP | ~1.5 (estimated) |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.5-11.5 (s, 1H, -NH-): Broad singlet for the amide proton.

-

δ 8.0-8.2 (d, 1H, Ar-H): Doublet for the aromatic proton ortho to the ester.

-

δ 7.0-7.6 (m, 3H, Ar-H): Multiplet for the remaining aromatic protons.

-

δ 3.9 (s, 3H, -COOCH₃): Singlet for the methyl ester protons on the benzoate ring.

-

δ 3.7 (s, 3H, -COOCH₃): Singlet for the methyl ester protons on the succinate chain.

-

δ 2.6-2.8 (m, 4H, -CH₂CH₂-): Multiplet for the two methylene groups of the succinate moiety.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 173-175 (-COO-): Carbonyl carbon of the succinate ester.

-

δ 170-172 (-CONH-): Carbonyl carbon of the amide.

-

δ 168-170 (-COO-): Carbonyl carbon of the benzoate ester.

-

δ 115-140 (Ar-C): Aromatic carbons.

-

δ 52-53 (-OCH₃): Methyl carbon of the benzoate ester.

-

δ 51-52 (-OCH₃): Methyl carbon of the succinate ester.

-

δ 29-31 (-CH₂CH₂-): Methylene carbons of the succinate moiety.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3300-3400 (N-H stretch): Amide N-H stretching.

-

2800-3000 (C-H stretch): Aromatic and aliphatic C-H stretching.[4]

-

~1730 (C=O stretch): Ester carbonyl stretching.

-

~1680 (C=O stretch): Amide I band.

-

~1600, ~1450 (C=C stretch): Aromatic ring vibrations.

-

~1250 (C-O stretch): Ester C-O stretching.

-

Reactivity and Stability

The presence of two ester groups and an amide group dictates the reactivity of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate.

-

Hydrolysis: The ester and amide linkages are susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis would yield methanol, sodium benzoate, and the sodium salt of succinamic acid.

-

Stability: The compound is expected to be stable under standard laboratory conditions, away from strong acids, bases, and high temperatures. For long-term storage, it should be kept in a cool, dry, and dark place.

Potential Applications in Drug Discovery

Derivatives of anthranilic acid are valuable scaffolds in medicinal chemistry.[1][2] The incorporation of a succinate linker can modulate properties such as solubility, cell permeability, and metabolic stability.

-

Analgesic and Anti-inflammatory Agents: The anthranilate core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Further modification and biological screening of this novel derivative could lead to the discovery of new therapeutic agents.

-

Enzyme Inhibitors: The structure could potentially act as a competitive inhibitor for enzymes where the natural substrate has a similar structural motif. For instance, compounds with related structures have been investigated as inhibitors for enzymes like malate dehydrogenase, which is relevant in cancer metabolism.[5][6]

-

Building Block for Complex Molecules: This compound can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems or for conjugation to other pharmacophores. The ester groups provide handles for further chemical modification.

Conclusion

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate represents a novel chemical entity with significant potential for applications in drug discovery and materials science. This guide provides a foundational understanding of its synthesis, predicted properties, and reactivity, serving as a valuable resource for researchers looking to explore the utility of this and related anthranilate derivatives. The proposed synthetic route is robust and relies on fundamental organic reactions, making the compound accessible for further investigation.

References

-

Kim, J., et al. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Journal of Microbiology and Biotechnology, 29(6), 839-844. [Link][1]

-

Lee, S., et al. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. PubMed. [Link][2]

-

Xie, Z., et al. (2012). Lysine succinylation and lysine malonylation in histones. Molecular & Cellular Proteomics, 11(5), 100-7. [Link]

-

Zhang, Z., et al. (2010). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58-63. [Link]

- Park, J., et al. (2013). SIRT5-mediated lysine desuccinylation affects the catalytic activity of G6PD.

- Rardin, M. J., et al. (2013). SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks. Cell Metabolism, 18(6), 920-933.

- Gibson, K. H. (1996). A new and efficient synthesis of gefitinib. Journal of Medicinal Chemistry, 39(22), 4367-4376.

-

Wikipedia contributors. (2023). Succinylation. Wikipedia, The Free Encyclopedia. [Link][3]

-

PubChem. (n.d.). Methyl 2-methoxybenzoate. PubChem. [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. Royal Society of Chemistry. [Link]

-

Frontiers Media. (2023). Protein succinylation: regulating metabolism and beyond. Frontiers in Physiology. [Link]

-

PMC. (2022). A review of the mechanism of succinylation in cancer. PMC. [Link]

-

Ataman Kimya. (n.d.). METHYL BENZOATE. Ataman Kimya. [Link]

-

SynThink Research Chemicals. (n.d.). Methyl 4-Amino-2-methoxybenzoate. SynThink Research Chemicals. [Link]

-

ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... ResearchGate. [Link][4]

-

PubMed. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed. [Link][5]

-

ResearchGate. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. ResearchGate. [Link][6]

Sources

- 1. Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jmb.or.kr [jmb.or.kr]

- 3. Succinylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Scrutiny of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate: A Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, a molecule of interest in medicinal chemistry. As this compound is not extensively documented in publicly available databases, this guide will present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This analysis is grounded in the foundational spectroscopic principles and data derived from its constituent precursors: methyl anthranilate and monomethyl succinate.

The rationale behind this predictive approach is to equip researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and structurally related molecules. By dissecting the expected spectral features, this guide serves as a valuable reference for synthesis confirmation, purity assessment, and structural elucidation.

Molecular Structure and Rationale for Spectroscopic Prediction

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate is an amide synthesized from the acylation of methyl anthranilate with monomethyl succinate. The formation of the amide bond introduces significant changes to the electronic and chemical environments of the parent molecules, which are directly observable in their respective spectra.

To provide a comprehensive spectroscopic profile, we will first examine the known spectral data of the precursors and then extrapolate to the final product. This predictive methodology is a powerful tool in the absence of empirical data for a novel compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a pivotal technique for elucidating the connectivity of a molecule. The predicted ¹H NMR spectrum of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals for each unique proton environment.

Methodology for Prediction:

The chemical shifts (δ) are predicted based on the known values for methyl anthranilate and monomethyl succinate, with adjustments for the electronic effects of the newly formed amide linkage. The deshielding effect of the carbonyl groups and the aromatic ring, along with the influence of the amide bond, are key considerations.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |

| Aromatic H (position 5) | ~8.5 - 8.7 | d | ~8.5 | 1H | Downfield shift due to ortho position to the electron-withdrawing amide group. |

| Aromatic H (position 3) | ~8.0 - 8.2 | d | ~8.0 | 1H | Downfield shift due to ortho position to the ester group. |

| Aromatic H (position 4) | ~7.5 - 7.7 | t | ~7.5 | 1H | Typical aromatic region, influenced by adjacent electron-withdrawing groups. |

| Aromatic H (position 6) | ~7.1 - 7.3 | t | ~7.5 | 1H | Least deshielded aromatic proton. |

| Amide N-H | ~11.0 - 12.0 | s | - | 1H | Broad singlet, significantly downfield due to hydrogen bonding and amide resonance. |

| Methyl Ester (benzoate) | ~3.9 | s | - | 3H | Typical chemical shift for a methyl ester attached to an aromatic ring. |

| Methylene (-CH₂-C=O) | ~2.8 - 3.0 | t | ~6.5 | 2H | Adjacent to the amide carbonyl, deshielded. |

| Methylene (-CH₂-C=O) | ~2.6 - 2.8 | t | ~6.5 | 2H | Adjacent to the ester carbonyl. |

| Methyl Ester (succinate) | ~3.7 | s | - | 3H | Typical chemical shift for a methyl ester. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information to ¹H NMR, revealing the carbon framework of the molecule. The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

Methodology for Prediction:

The prediction is based on the known ¹³C NMR data of methyl anthranilate and succinic acid derivatives. The formation of the amide bond will cause a downfield shift for the carbonyl carbon of the succinate moiety and the aromatic carbon attached to the nitrogen.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Amide Carbonyl (C=O) | ~171 - 173 | Downfield shift due to amide resonance. |

| Ester Carbonyl (succinate, C=O) | ~172 - 174 | Typical ester carbonyl chemical shift. |

| Ester Carbonyl (benzoate, C=O) | ~168 - 170 | Typical ester carbonyl chemical shift conjugated with an aromatic ring. |

| Aromatic C (C-2, attached to N) | ~139 - 141 | Downfield shift due to attachment to nitrogen of the amide. |

| Aromatic C (C-1, attached to ester) | ~120 - 122 | |

| Aromatic C (C-6) | ~134 - 136 | |

| Aromatic C (C-4) | ~130 - 132 | |

| Aromatic C (C-5) | ~123 - 125 | |

| Aromatic C (C-3) | ~121 - 123 | |

| Methylene (-CH₂-C=O, amide side) | ~32 - 34 | |

| Methylene (-CH₂-C=O, ester side) | ~29 - 31 | |

| Methyl Ester (benzoate, -OCH₃) | ~52 - 54 | |

| Methyl Ester (succinate, -OCH₃) | ~51 - 53 |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate will be a composite of the characteristic absorption bands of its functional groups.

Methodology for Prediction:

The prediction is based on the characteristic IR absorption frequencies for amides, esters, and aromatic compounds.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3300 | N-H (Amide) | Stretching | Medium |

| ~3100-3000 | C-H (Aromatic) | Stretching | Medium |

| ~2950 | C-H (Aliphatic) | Stretching | Medium |

| ~1735 | C=O (Ester, succinate) | Stretching | Strong |

| ~1720 | C=O (Ester, benzoate) | Stretching | Strong |

| ~1680 | C=O (Amide I) | Stretching | Strong |

| ~1600, 1450 | C=C (Aromatic) | Stretching | Medium |

| ~1530 | N-H bend, C-N stretch (Amide II) | Bending/Stretching | Medium |

| ~1250 | C-O (Ester) | Stretching | Strong |

Experimental Workflow: Acquiring IR Spectra

A standard protocol for acquiring a high-quality IR spectrum of a solid sample would involve:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Methodology for Prediction:

The predicted mass spectrum is based on the calculated molecular weight of the compound and plausible fragmentation pathways, particularly cleavage of the amide and ester bonds.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 279.10

-

Key Fragmentation Pathways:

-

Loss of the methoxy group from the succinate ester: m/z = 248

-

Loss of the methoxycarbonyl group from the succinate ester: m/z = 220

-

Cleavage of the amide bond (loss of the succinate moiety): m/z = 151 (methyl anthranilate radical cation)

-

Cleavage of the amide bond (formation of the acylium ion from the succinate moiety): m/z = 129

-

Loss of the methoxy group from the benzoate ester: m/z = 248

-

Loss of the entire benzoate ester group: m/z = 128

-

Visualization of Predicted Mass Spectrometry Fragmentation:

Caption: Predicted major fragmentation pathways for Methyl 2-(4-methoxy-4-oxobutanamido)benzoate in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate. The presented NMR, IR, and MS data are based on established principles of spectroscopy and the known data of its precursors. This guide is intended to be a valuable resource for scientists engaged in the synthesis and characterization of this molecule, providing a strong foundation for the interpretation of experimentally acquired data. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.

References

-

PubChem. Methyl anthranilate. [Link]

-

PubChem. monomethyl succinate. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the Crystal Structure of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, ensuring a self-validating system of protocols and analyses.

Introduction

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate is a small organic molecule with potential significance in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its chemical behavior, intermolecular interactions, and, consequently, its function. This guide will walk through a hypothetical, yet plausible, workflow for the synthesis, crystallization, and comprehensive structural analysis of this compound, grounded in established scientific principles and state-of-the-art techniques.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

A plausible synthetic route involves the acylation of methyl anthranilate with monomethyl succinyl chloride. This reaction is a standard method for forming amide bonds.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl anthranilate (1 equivalent) in anhydrous dichloromethane (DCM).

-

Amine Addition: Add triethylamine (1.2 equivalents) to the solution to act as a base, scavenging the HCl byproduct.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of monomethyl succinyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Crystallization

The formation of diffraction-quality single crystals is often the most challenging step.[1][2] For a molecule like Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, with moderate polarity and several rotatable bonds, a systematic screening of crystallization conditions is necessary.

Experimental Protocol: Crystallization

-

Solvent Screening: Dissolve a small amount of the purified compound in various solvents of differing polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene) to determine solubility.

-

Slow Evaporation: Prepare saturated or near-saturated solutions in promising solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing this solution in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and promoting crystallization. Common solvent pairs include methanol/diethyl ether and dichloromethane/hexane.

-

Crystal Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully harvest them using a cryoloop.[1][3]

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal.[4][5][6]

Data Collection

The primary goal of data collection is to obtain a complete and redundant set of diffraction data with good resolution and signal-to-noise ratio.[3][7]

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The data is collected on a modern single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[5]

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure complete coverage of the reciprocal space.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection.[7]

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[3]

Experimental Protocol: Structure Solution and Refinement

-

Structure Solution: For small molecules, direct methods are typically successful in determining the initial phases.[3] Software packages such as SHELXS or SIR are commonly used for this purpose.[8][9]

-

Model Building: The initial electron density map, calculated from the solved phases and measured structure factor amplitudes, is used to build an initial atomic model of the molecule.

-

Structure Refinement: The atomic model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. SHELXL is a widely used program for this purpose.[4][10]

-

Validation: The final refined structure is validated using tools like PLATON to check for geometric reasonableness, potential symmetry issues, and overall quality of the model.

Part 3: Structural Analysis and Interpretation

A refined crystal structure provides a wealth of information beyond just atomic coordinates.

Molecular Geometry

The primary output of a successful crystal structure determination is the precise three-dimensional arrangement of atoms.

| Parameter | Description |

| Bond Lengths | The distances between the nuclei of two bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

These parameters provide insights into the bonding and stereochemistry of the molecule. For Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, key parameters to analyze would include the planarity of the benzene ring, the conformation of the butanamido side chain, and the geometry of the ester and amide functional groups.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting physical properties like melting point, solubility, and polymorphism.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[11][12][13] The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of the promolecule dominates that of the procrystal.[14]

-

dnorm Surface: This surface is mapped with a normalized contact distance, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.[15]

-

2D Fingerprint Plots: These plots summarize the intermolecular contacts in a two-dimensional histogram, providing a quantitative measure of the contribution of different types of interactions to the overall crystal packing.[11][15]

Part 4: Computational Chemistry Insights

Density Functional Theory (DFT) calculations can complement experimental crystallographic data by providing insights into the electronic structure and properties of the molecule.[16][17]

Geometry Optimization

DFT calculations can be used to optimize the geometry of an isolated molecule in the gas phase. Comparing the computationally optimized geometry with the experimentally determined crystal structure can reveal the effects of crystal packing forces on the molecular conformation.

Computational Protocol: DFT Geometry Optimization

-

Input Preparation: The crystallographically determined atomic coordinates are used as the starting geometry.

-

Calculation Setup: A suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)) are chosen.[18][19]

-

Optimization: The geometry is optimized to find the minimum energy conformation.

-

Analysis: The optimized bond lengths, bond angles, and torsion angles are compared with the experimental values.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy gap between the HOMO and LUMO provides information about the chemical reactivity and electronic transitions of the molecule.[18][19]

Visualizations

Experimental Workflow

Caption: Overview of the experimental workflow.

Hirshfeld Surface Analysis Logic

Sources

- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. portlandpress.com [portlandpress.com]

- 8. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 9. iucr.org [iucr.org]

- 10. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 11. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. crystalexplorer.net [crystalexplorer.net]

- 15. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Density functional theory - Wikipedia [en.wikipedia.org]

- 17. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. irjweb.com [irjweb.com]

- 19. scirp.org [scirp.org]

An In-Depth Technical Guide to Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, a compound of interest in organic synthesis and medicinal chemistry. While specific literature on this exact molecule is not extensively available, this document synthesizes information from analogous structures and established chemical principles to offer a scientifically grounded perspective on its synthesis, properties, and potential applications. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge and theoretical framework necessary to explore the potential of this and related compounds in their work.

Compound Identification and Physicochemical Properties

IUPAC Name: methyl 2-(4-methoxy-4-oxobutanamido)benzoate

CAS Number: 59868-50-7

Predicted Physicochemical Properties

Given the limited direct experimental data for Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, the following table presents predicted physicochemical properties. These predictions are based on computational models and comparison with structurally similar compounds. It is crucial for researchers to experimentally verify these properties for any practical application.

| Property | Predicted Value | Notes and Comparison with Analogues |

| Molecular Formula | C13H15NO5 | Derived from the chemical structure. |

| Molecular Weight | 265.26 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Based on the typical appearance of similar N-acylated anthranilate derivatives. |

| Melting Point | 130-140 °C | Estimated based on the melting points of related amides and esters. For example, Methyl 4-Amino-2-methoxybenzoate has a melting point of 155-159°C. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight and polar functional groups. |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | The ester and amide functionalities suggest solubility in polar organic solvents. Limited water solubility is expected due to the aromatic rings and overall size. |

| LogP | ~1.5 - 2.5 | An indicator of lipophilicity, suggesting moderate membrane permeability. |

Synthesis and Mechanistic Considerations

A plausible and efficient synthetic route to Methyl 2-(4-methoxy-4-oxobutanamido)benzoate involves the acylation of a readily available starting material, methyl 2-aminobenzoate (methyl anthranilate), with succinic anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from methyl anthranilate and succinic anhydride.

Caption: Proposed two-step synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate.

Detailed Experimental Protocol

The following protocol is a suggested starting point for the synthesis, drawing upon established methods for the acylation of anilines and the ring-opening of anhydrides.[1][2][3]

Step 1: Synthesis of 4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid

-

To a stirred solution of methyl 2-aminobenzoate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add succinic anhydride (1.1 equivalents).

-

The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The resulting crude product, 4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid, is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

-

The dried 4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid (1 equivalent) is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added to the solution.

-

The reaction mixture is heated to reflux for 6-8 hours, with reaction progress monitored by TLC.

-

After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Mechanistic Insights

The initial step involves the nucleophilic attack of the amino group of methyl anthranilate on one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a carboxylic acid and an amide bond in a single step. The subsequent Fischer esterification in the second step proceeds via the protonation of the newly formed carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.

Spectroscopic Characterization

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the benzoate ring (multiplets, ~7-8 ppm). - Amide proton (singlet, ~9-10 ppm). - Methylene protons of the succinate moiety (two triplets, ~2.5-3.0 ppm). - Methoxy protons of the benzoate ester (singlet, ~3.9 ppm). - Methoxy protons of the succinate ester (singlet, ~3.7 ppm). |

| ¹³C NMR | - Carbonyl carbons of the amide and two esters (~165-175 ppm). - Aromatic carbons (~110-140 ppm). - Methylene carbons of the succinate moiety (~29-32 ppm). - Methoxy carbons (~52 ppm). |

| IR Spectroscopy | - N-H stretching of the amide (~3300 cm⁻¹). - C=O stretching of the esters and amide (~1730 cm⁻¹ and ~1680 cm⁻¹ respectively). - Aromatic C-H stretching (~3000-3100 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (265.26). - Characteristic fragmentation patterns involving the loss of methoxy groups and cleavage of the amide bond. |

Potential Applications in Research and Drug Development

N-acyl anthranilate derivatives are a class of compounds with recognized importance in medicinal chemistry.[4][5] While the specific biological activity of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate has not been reported, its structural motifs suggest several avenues for investigation.

As a Scaffold in Medicinal Chemistry

The N-acyl anthranilate core is present in a number of biologically active molecules. This scaffold can be readily modified at several positions, making it an attractive starting point for the synthesis of compound libraries for screening against various biological targets. For instance, derivatives of anthranilic acid esters have shown potential as antiandrogenic agents for prostate cancer research.[6]

As a Building Block for Heterocyclic Synthesis

N-acylated anthranilates are valuable precursors for the synthesis of various heterocyclic systems, such as quinazolinones and benzodiazepines, which are privileged structures in drug discovery.[5] The functional groups present in Methyl 2-(4-methoxy-4-oxobutanamido)benzoate could be exploited for cyclization reactions to generate novel heterocyclic entities.

Investigation Workflow for Biological Activity

The following workflow outlines a logical progression for the initial biological evaluation of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate.

Caption: A streamlined workflow for the initial biological screening of the title compound.

Conclusion

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate is a compound with a clear chemical identity but limited characterization in the public domain. This guide provides a robust theoretical framework for its synthesis, predicted properties, and potential applications based on established chemical principles and data from analogous structures. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemical and biological properties of this and related molecules, ultimately contributing to advancements in organic synthesis and drug discovery.

References

-

SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. [Link]

-

Hesp, K. D., Bergman, R. G., & Ellman, J. A. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Journal of the American Chemical Society, 133(30), 11430–11433. [Link]

-

Roell, D., Rösler, T. W., Degen, S., Matusch, R., & Baniahmad, A. (2011). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. Chemical biology & drug design, 77(6), 450–459. [Link]

-

Ring opening reaction of succinic anhydride with the amino group of acrylamides. [Link]

-

Sodhi, A. J., & Scherer, M. R. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers, 11(9), 1459. [Link]

-

Jauch, B. M. (1997). Kinetic study of styrene/maleic anhydride copolymers using succine anhydride as the model compound. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Kinetic study of styrene/maleic anhydride copolymers using succine anh" by Barbara M. Jauch [repository.rit.edu]

- 4. researchgate.net [researchgate.net]

- 5. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs its purification, formulation, and ultimately, its bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate. As direct experimental data for this specific molecule is not widely published, this document serves as a technical whitepaper, equipping researchers with the theoretical knowledge and practical methodologies to perform this characterization in-house. We will delve into predictive theories based on molecular structure, including Hansen Solubility Parameters (HSP), and provide a detailed, authoritative protocol for experimental solubility determination via the gold-standard saturation shake-flask method, in accordance with USP and OECD guidelines.[1][2]

Introduction: The Central Role of Solvent Solubility

In pharmaceutical development, the journey from a promising molecule to a viable drug product is fraught with challenges, many of which are dictated by the compound's physical properties.[3] Among these, solubility is paramount. For a molecule like Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, understanding its behavior in various organic solvents is essential for:

-

Crystallization and Purification: Selecting an appropriate solvent system is key to achieving the desired purity and polymorphic form of the API.

-

Formulation Development: Creating stable liquid formulations (e.g., for injectables) or developing amorphous solid dispersions requires deep knowledge of solvent compatibility.

-

Analytical Method Development: Solubility data is crucial for choosing diluents in chromatographic analyses like HPLC to ensure accurate quantification.[4]

Molecular Structure Analysis: Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

To predict the solubility of our target compound, we must first analyze its structure.

-

Aromatic System: The benzoate ring provides a nonpolar, hydrophobic region.

-

Ester Groups: Two methyl ester groups are present, which can act as hydrogen bond acceptors and contribute to polarity.

-

Amide Group: The central amide linkage is highly polar and can act as both a hydrogen bond donor and acceptor.

-

Alkyl Chain: A short alkyl chain provides some lipophilic character.

This combination of polar (amide, esters) and less-polar (aromatic ring, alkyl backbone) functionalities suggests a nuanced solubility profile. The molecule is not extremely polar nor entirely nonpolar, and its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Framework for Solubility Prediction

While empirical measurement is the definitive standard, theoretical models provide a rational basis for solvent selection, saving time and resources.[5]

The Principle of "Like Dissolves Like"

This age-old heuristic remains a useful starting point. Based on the structure, we can make qualitative predictions:

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran, Ethyl Acetate): These solvents have dipole moments and can interact with the ester and amide groups. We would predict moderate to good solubility. For instance, compounds with similar functional groups like dimethyl succinylsuccinate are known to be soluble in acetone and ethanol.[6][7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide and ester moieties. Good solubility is expected. Methyl 2-aminobenzoate, a structural fragment of our molecule, is freely soluble in alcohol.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity of the amide and ester groups will likely limit solubility in these solvents.

Advanced Prediction: Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, we can use Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components.[9][10][11] The core idea is that substances with similar HSP values are likely to be miscible.[9]

The three parameters are:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The "distance" (Ra) between two substances (1 and 2) in this three-dimensional Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A small Ra value indicates high affinity. A solute's solubility can be visualized as a "Hansen sphere" in this 3D space; solvents that fall within this sphere are considered "good" solvents.[12] While the HSP values for Methyl 2-(4-methoxy-4-oxobutanamido)benzoate are not published, they can be determined experimentally by testing its solubility in a range of characterized solvents.[12]

Caption: Logical diagram of the Hansen Solubility Sphere.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the saturation shake-flask method.[13] This protocol is consistent with guidelines from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).[14][15]

Principle of the Saturation Shake-Flask Method

The method involves adding an excess amount of the solid compound to a solvent and agitating the mixture at a constant temperature until the solution reaches equilibrium (i.e., becomes saturated).[13][16] After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured, which represents the equilibrium solubility.[17]

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

-

Preparation: Add an excess of solid Methyl 2-(4-methoxy-4-oxobutanamido)benzoate to a series of vials, each containing a different organic solvent. "Excess" means enough solid is present to ensure saturation, which should be visually confirmed at the end of the experiment.[13]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or similar agitation device capable of maintaining a constant temperature (e.g., 25 °C).[16] Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is often adequate, but this should be confirmed with a preliminary time-to-equilibrium assessment.[18][19]

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly to let the larger particles settle. To separate the saturated liquid phase from the undissolved solid, centrifugation is highly recommended. Alternatively, filtration through a chemically compatible, non-adsorptive filter (e.g., PTFE) can be used, though one must be cautious of potential compound adsorption to the filter material.[18][20]

-

Sampling and Dilution: Carefully withdraw a precise volume of the clear supernatant. Immediately dilute this aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration into the linear range of the analytical instrument.[21]

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, as described below.

Caption: Workflow for the Shake-Flask Solubility Method.

Analytical Quantification

HPLC is the preferred method for its specificity and accuracy.[3][22]

-

Causality: HPLC separates the compound of interest from any potential impurities or degradants before quantification, ensuring that only the API is measured. This is critical for trustworthiness.

-

Methodology:

-

Develop a stability-indicating HPLC method (e.g., reverse-phase C18 column).

-

Prepare a series of standard solutions of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate of known concentrations.

-

Generate a calibration curve by plotting the peak area against concentration. A linear curve with R² > 0.99 is required.[4]

-

Inject the diluted sample from the solubility experiment.

-

Determine the concentration in the diluted sample from the calibration curve and account for the dilution factor to calculate the final solubility.

-

This method is faster than HPLC but less specific. It is suitable if the compound has a distinct chromophore (the aromatic ring in this case) and no interfering impurities absorb at the same wavelength.[23][24]

-

Causality: This method relies on the Beer-Lambert law, where absorbance is directly proportional to concentration. Its simplicity allows for higher throughput.

-

Methodology:

-

Scan the UV-Vis spectrum of the compound to identify the wavelength of maximum absorbance (λmax).[24]

-

Prepare a series of standard solutions and generate a calibration curve of absorbance at λmax versus concentration.[24]

-

Measure the absorbance of the diluted sample from the solubility experiment.

-

Calculate the concentration from the calibration curve, accounting for the dilution factor.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different solvent systems.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| e.g., Methanol | Polar Protic | 25 | Data | Data | HPLC |

| e.g., Acetone | Polar Aprotic | 25 | Data | Data | HPLC |

| e.g., Ethyl Acetate | Polar Aprotic | 25 | Data | Data | HPLC |

| e.g., Toluene | Nonpolar | 25 | Data | Data | HPLC |

| e.g., Heptane | Nonpolar | 25 | Data | Data | HPLC |

Factors Affecting Solubility: It is crucial to recognize that solubility is not a fixed value. It is influenced by:

-

Temperature: For most solids, solubility increases with temperature.[25]

-

Polymorphism: Different crystalline forms of the same compound can have different solubilities.

-

Purity: Impurities can enhance or depress the solubility of a substance.[15]

Conclusion

This guide provides the essential theoretical and practical framework for characterizing the organic solvent solubility of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate. By combining predictive models like Hansen Solubility Parameters with the rigorous, gold-standard shake-flask experimental method, researchers can generate the reliable and accurate data necessary to drive informed decisions in process chemistry, formulation, and analytical development. Adherence to these scientifically sound and well-documented protocols ensures the integrity and trustworthiness of the results, paving the way for successful drug development.

References

-

Gervasio, F. L., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Pathways of Dimethyl Succinate. [Link]

-

EUROLAB. OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Lin, Y., et al. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. [Link]

-

ResearchGate. Measurement and correlation solubility and mixing properties of dimethyl succinylsuccinate in pure and mixture organic solvents from (278.15 to 333.15)K. [Link]

-

ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research. [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

-

ECA Academy. USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]

-

Solubility of Things. Dimethyl succinate. [Link]

-

Pion Inc. Technical Note: Solubility Measurements. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Pirika. Predictions (Many Physical Properties are Correlated with HSP). [Link]

-

West Pharma. Hansen solubility parameters to predict drug & container interactions. [Link]

-

PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

-

World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

-

ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy?. [Link]

-

ResearchGate. Parameters of HPLC system used in solubility experiments for concentration measurement. [Link]

-

PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

-

Ataman Kimya. DIMETHYL SUCCINATE. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

ResearchGate. Hansen solubility parameters: A quick review in pharmaceutical aspect. [Link]

-

Chemsrc. Methyl 2-aminobenzoate | CAS#:134-20-3. [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ACS Publications. Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Hansen Solubility Parameters. Official Website. [Link]

-

Bentham Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Chromatography Forum. how can i test the solubility in hplc please ?. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

FooDB. Showing Compound Methyl anthranilate (FDB000897). [Link]

-

Hacettepe University Journal of the Faculty of Pharmacy. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

iFormulate. a quick guide to Hansen Solubility Parameters. [Link]

Sources

- 1. Solubility Measurements | USP-NF [uspnf.com]

- 2. oecd.org [oecd.org]

- 3. improvedpharma.com [improvedpharma.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 6289-46-9: Dimethyl succinylsuccinate | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. 邻氨基苯甲酸甲酯 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. jocpr.com [jocpr.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. m.youtube.com [m.youtube.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 16. who.int [who.int]

- 17. researchgate.net [researchgate.net]

- 18. enamine.net [enamine.net]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. solubilityofthings.com [solubilityofthings.com]

Physical and chemical characteristics of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

An In-Depth Technical Guide to Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, a versatile chemical intermediate with significant potential in pharmaceutical development, biochemical research, and other advanced applications. Designed for researchers, scientists, and drug development professionals, this guide synthesizes core chemical data, proven experimental protocols, and field-proven insights to facilitate its effective use in a laboratory setting.

Section 1: Chemical Identity and Core Characteristics

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate is a derivative of methyl anthranilate, featuring a succinate mono-methyl ester moiety attached via an amide linkage. This unique structure provides several reactive sites, making it a valuable building block for more complex molecular architectures.

Nomenclature and Chemical Identifiers

A clear identification of the compound is critical for regulatory compliance, procurement, and literature searches. The primary identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-(4-methoxy-4-oxobutanamido)benzoate | [1] |

| CAS Number | 59868-50-7 | [1] |

| Molecular Formula | C₁₃H₁₅NO₅ | [1] |

| Molecular Weight | 265.27 g/mol | [1] |

| SMILES | COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OC | [1] |

| MDL Number | MFCD00091086 | [1] |

Structural Elucidation

The molecule's functionality is derived from its three primary components:

-

Methyl Anthranilate Core: An aromatic ring with a methyl ester and an amide group in an ortho configuration. This core is a common motif in medicinal chemistry.

-

Amide Linkage: A stable, planar group that connects the aromatic core to the aliphatic side chain.

-

Monomethyl Succinate Side-Chain: A four-carbon chain with a terminal methyl ester, providing a hydrophilic and flexible component.

Caption: Chemical structure highlighting the key functional groups.

Section 2: Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its constituent parts.

Physical Properties

| Property | Value/Description | Notes |

| Appearance | Expected to be a white to off-white solid. | Based on similar acylated anthranilates. |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The ester and amide groups provide polarity, while the aromatic ring adds nonpolar character. |

| Melting Point | Not reported in available literature. | Expected to be higher than its precursor, methyl anthranilate (24 °C), due to increased molecular weight and hydrogen bonding capability. |

| Boiling Point | Not reported. | Likely to decompose upon heating at atmospheric pressure. |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following are predicted key signals.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.0-11.0 ppm (s, 1H): Amide (N-H) proton, often broad. Its chemical shift is highly dependent on solvent and concentration.

-